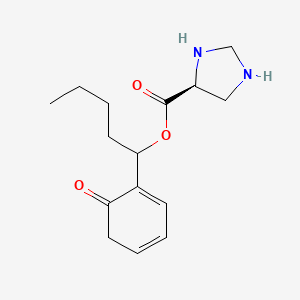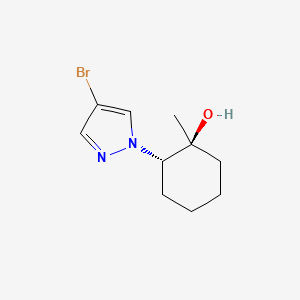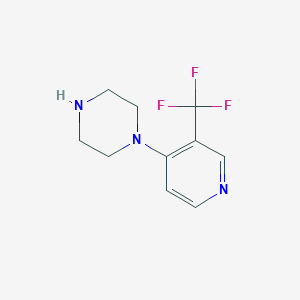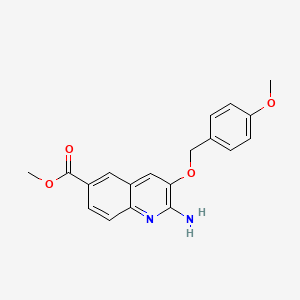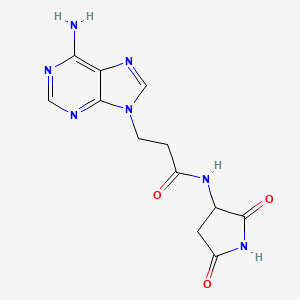![molecular formula C7H14N2 B15218064 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency and selectivity of the cyclization reaction. The purification of the final product typically involves techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine, which can exhibit different chemical and physical properties.
Scientific Research Applications
®-7-Methyl-5-azaspiro[2
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with a similar spirocyclic structure.
Coumarin derivatives: Compounds with a different core structure but similar applications in medicinal chemistry.
Uniqueness
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m0/s1 |
InChI Key |
SRQMXARNYUNUBM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@]1(CNCC12CC2)N |
Canonical SMILES |
CC1(CNCC12CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
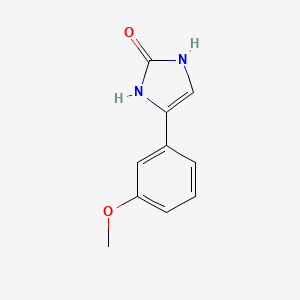

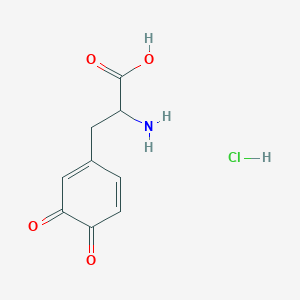
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
